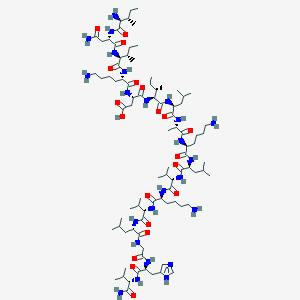
Brd4-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brd4-IN-5 is a small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones and other proteins. Inhibition of BRD4 has shown potential in treating various cancers and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Brd4-IN-5 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Brd4-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity to identify more potent inhibitors .
Wissenschaftliche Forschungsanwendungen
Brd4-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the molecular mechanisms of BRD4 in various cellular processes.
Industry: Utilized in drug discovery and development to identify new therapeutic agents targeting BRD4.
Wirkmechanismus
Brd4-IN-5 exerts its effects by binding to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery, leading to the downregulation of oncogenes and other target genes involved in cell proliferation and survival . The molecular targets and pathways involved include the c-MYC oncogene and various signaling pathways regulating cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Brd4-IN-5 is compared with other BRD4 inhibitors, such as JQ1 and I-BET762. While all these compounds target the bromodomains of BRD4, this compound has shown unique binding properties and higher selectivity in some studies . Similar compounds include:
JQ1: A well-known BRD4 inhibitor with potent anti-cancer activity.
I-BET762: Another BRD4 inhibitor with applications in cancer and inflammatory disease research.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanism of action make it a valuable tool in understanding and targeting BRD4-related pathways in various diseases.
Eigenschaften
Molekularformel |
C25H21F2N3O4 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-(oxolan-3-yl)benzamide |
InChI |
InChI=1S/C25H21F2N3O4/c1-30-12-19(17-6-8-28-23(17)25(30)32)18-10-14(24(31)29-16-7-9-33-13-16)2-4-21(18)34-22-5-3-15(26)11-20(22)27/h2-6,8,10-12,16,28H,7,9,13H2,1H3,(H,29,31) |
InChI-Schlüssel |
BJRGWWJCWIVVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCOC4)OC5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


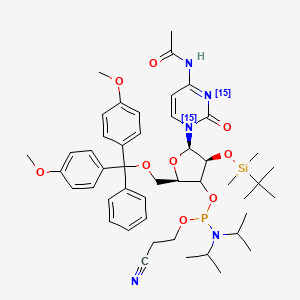
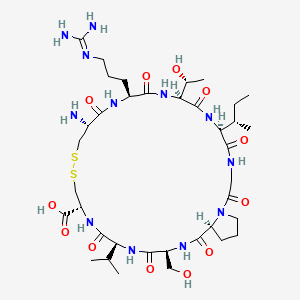

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
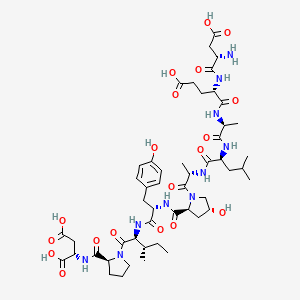
![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
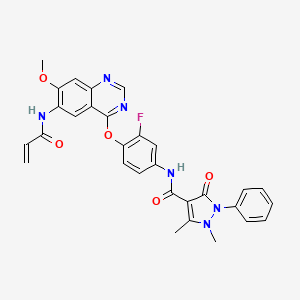

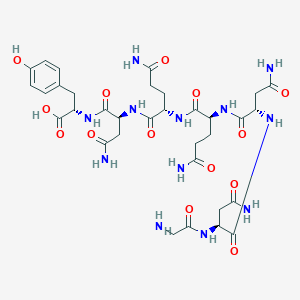
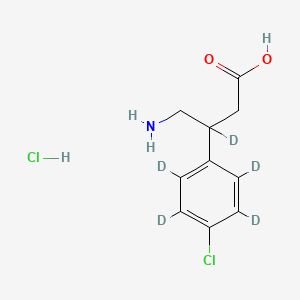
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
